

The Solubility Profile of 4-Methylphenethylamine: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 4-Methylphenethylamine

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An In-depth Examination of the Physicochemical Properties of a Key Trace Amine Analog

This technical guide provides a comprehensive overview of the solubility of **4-Methylphenethylamine** (4-MPEA) in both aqueous and organic media. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data, outlines detailed experimental methodologies for solubility determination, and presents key biological pathways and experimental workflows in a clear, visual format. While quantitative solubility data for 4-MPEA is not extensively available in public literature, this guide leverages data from structurally similar compounds—phenethylamine and its isomer amphetamine—to provide a robust predictive framework.

Introduction to 4-Methylphenethylamine

4-Methylphenethylamine, a structural analog of phenethylamine, is a trace amine that has garnered interest in neuropharmacological research. Its interaction with trace amine-associated receptor 1 (TAAR1) suggests its potential role in modulating monoaminergic systems.^[1] A thorough understanding of its solubility is fundamental for its application in experimental settings, influencing everything from formulation and dosage to bioavailability and toxicological assessment.

Physicochemical Properties of 4-Methylphenethylamine

4-MPEA is a clear, colorless to light yellow liquid at room temperature.^[1] Its basic physicochemical properties are summarized in the table below.

Property	Value	Reference
CAS Number	3261-62-9	[2][3]
Molecular Formula	C ₉ H ₁₃ N	[2][3]
Molecular Weight	135.21 g/mol	[2][3]
Boiling Point	214 °C	[2][3]
Density	0.93 g/mL at 25 °C	[2][3]

Solubility of 4-Methylphenethylamine

Direct quantitative solubility data for **4-methylphenethylamine** is sparse in the available scientific literature. However, based on its chemical structure and qualitative reports, a predictive understanding of its solubility can be established.

Qualitative Solubility

4-Methylphenethylamine has been described as slightly soluble in chloroform and methanol.^[2] As a general rule for phenethylamines, those with a carbon count exceeding four tend to exhibit low water solubility but are soluble in various organic solvents.^[4] Given that 4-MPEA possesses nine carbon atoms, it is expected to follow this trend.

Quantitative Solubility Data of Analogous Compounds

To provide a quantitative context, the solubility of the parent compound, phenethylamine, and its isomer, amphetamine, are presented below. These compounds share a similar phenethylamine backbone and offer valuable insights into the expected solubility of 4-MPEA.

Table 1: Quantitative Solubility of Phenethylamine

Solvent	Solubility	Temperature (°C)
Water	Soluble	Not Specified
Ethanol	Very Soluble	Not Specified
Diethyl Ether	Very Soluble	Not Specified
Carbon Tetrachloride	Soluble	Not Specified

Data sourced from PubChem CID 1001.[5]

Table 2: Quantitative Solubility of Amphetamine (Free Base)

Solvent	Solubility	Temperature (°C)
Water	Slightly Soluble	Not Specified
Ethanol	Soluble	Not Specified
Diethyl Ether	Soluble	Not Specified
Chloroform	Soluble	Not Specified

Data sourced from UNODC and SWGDRUG.[6][7]

Octanol-Water Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a critical measure of a compound's lipophilicity. While an experimentally determined LogP for **4-methylphenethylamine** is not readily available, the predicted pKa is approximately 10.02.[2] For the parent compound, phenethylamine, the experimental LogP is 1.41.[5] This value suggests a moderate degree of lipophilicity, and it is anticipated that the addition of a methyl group in the para position of the phenyl ring in 4-MPEA would slightly increase its lipophilicity.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the thermodynamic and kinetic solubility of a compound such as **4-methylphenethylamine**.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent.

Materials:

- **4-Methylphenethylamine**
- Selected aqueous and organic solvents
- Glass vials or flasks with screw caps
- Orbital shaker with temperature control
- Centrifuge
- High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer
- Analytical balance
- Volumetric flasks and pipettes

Procedure:

- Add an excess amount of **4-methylphenethylamine** to a pre-determined volume of the solvent in a glass vial. The excess solid is necessary to ensure that a saturated solution is formed.
- Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
- Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours).[8]
- After equilibration, allow the samples to stand to let the undissolved solid settle.
- Carefully withdraw a sample of the supernatant. To ensure no solid particles are transferred, the supernatant can be centrifuged at high speed, and the clear liquid then sampled.

- Quantify the concentration of **4-methylphenethylamine** in the supernatant using a validated analytical method such as HPLC or UV-Vis spectrophotometry. A calibration curve should be prepared using standards of known concentrations.
- The determined concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

Kinetic Solubility Determination (High-Throughput Assay)

This method is often used in early drug discovery to rapidly assess the solubility of a compound from a DMSO stock solution.

Materials:

- **4-Methylphenethylamine** stock solution in dimethyl sulfoxide (DMSO)
- Aqueous buffer (e.g., phosphate-buffered saline, PBS)
- 96-well microplates
- Plate reader capable of nephelometry or turbidimetry
- Automated liquid handling system (optional)

Procedure:

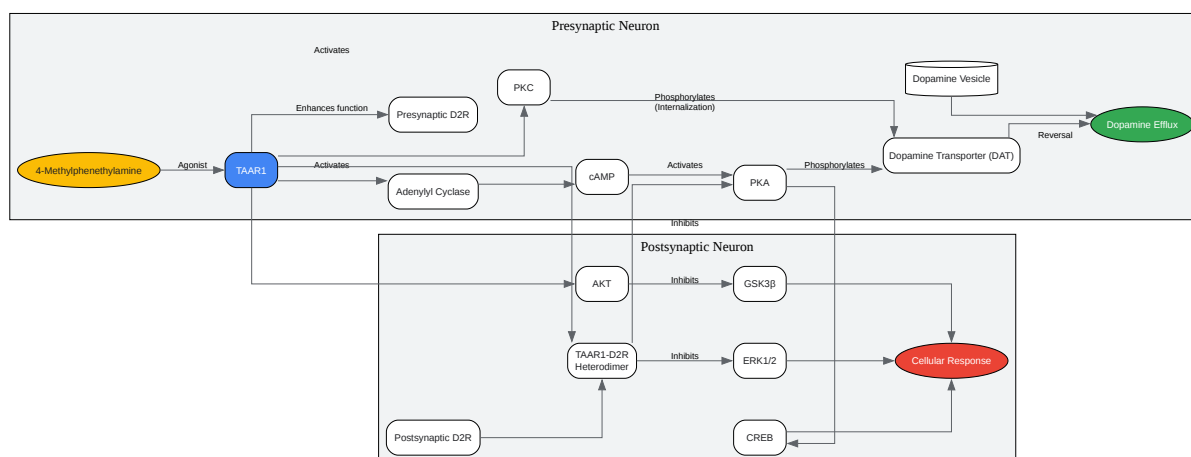
- Prepare a high-concentration stock solution of **4-methylphenethylamine** in DMSO (e.g., 10 mM).
- Dispense the aqueous buffer into the wells of a 96-well plate.
- Add a small volume of the 4-MPEA DMSO stock solution to each well to achieve a range of final concentrations.^[9]
- Mix the contents of the wells thoroughly.
- Incubate the plate at room temperature for a defined period (e.g., 1-2 hours).^[10]

- Measure the turbidity or light scattering in each well using a plate reader. The concentration at which a significant increase in turbidity is observed indicates the kinetic solubility limit.[9]

Visualizations

TAAR1 Signaling Pathway

4-Methylphenethylamine is an agonist of the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor that modulates monoaminergic neurotransmission.[1] The activation of TAAR1 initiates a complex signaling cascade.

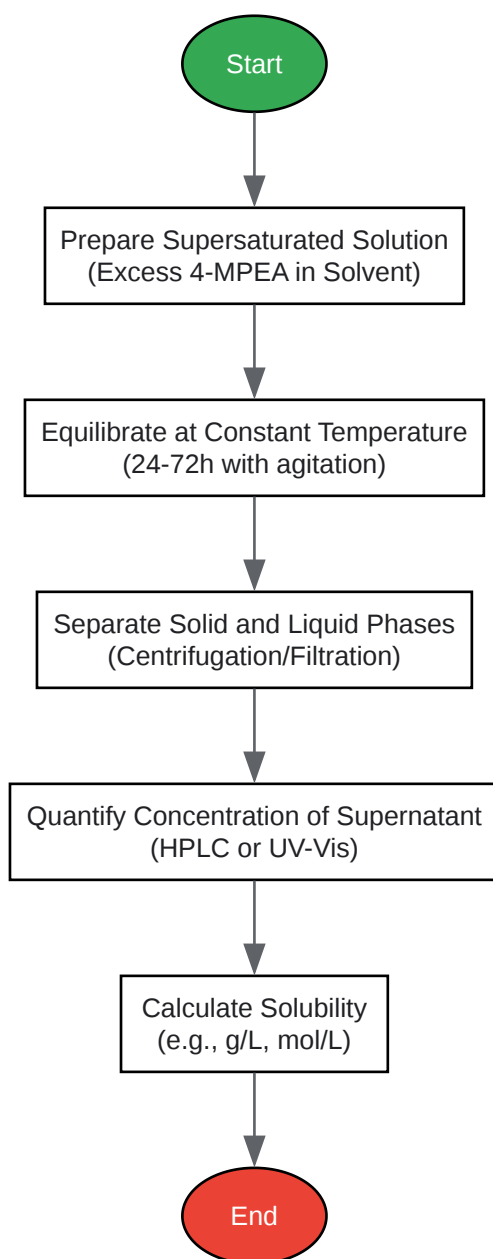


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Caption: TAAR1 Signaling Cascade.

Experimental Workflow for Thermodynamic Solubility

The following diagram illustrates the key steps in the shake-flask method for determining the thermodynamic solubility of **4-methylphenethylamine**.

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Caption: Thermodynamic Solubility Workflow.

Conclusion

While direct quantitative solubility data for **4-methylphenethylamine** remains a gap in the scientific literature, a comprehensive understanding of its likely behavior can be inferred from its physicochemical properties and data from analogous compounds. This technical guide provides a framework for researchers to approach the use of 4-MPEA in their studies, offering detailed protocols for the empirical determination of its solubility. The provided visualizations of its key signaling pathway and a standard experimental workflow further equip scientists with the necessary tools for informed research and development. The generation of precise solubility data for 4-MPEA through the application of the methodologies outlined herein is a critical next step for the research community.

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